molecular formula C26H25ClN2O B10873060 3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide

3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide

Cat. No.: B10873060
M. Wt: 416.9 g/mol
InChI Key: MPESCSSNYFSDGB-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole class of compounds. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the indole core, followed by the introduction of the chlorophenyl, ethyl, and methylbenzyl groups through various substitution reactions. The final step usually involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide: Lacks the N-(3-methylbenzyl) group.

    3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(benzyl)-1H-indole-2-carboxamide: Lacks the 3-methyl group on the benzyl moiety.

    3-(4-chlorophenyl)-5-ethyl-1H-indole-2-carboxamide: Lacks both the N-(3-methylbenzyl) and 1-methyl groups.

Uniqueness

The presence of the 3-methylbenzyl group in 3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide distinguishes it from similar compounds, potentially leading to unique biological activities and chemical properties. This structural variation can influence the compound’s binding affinity to molecular targets, its solubility, and its overall pharmacokinetic profile.

Properties

Molecular Formula

C26H25ClN2O

Molecular Weight

416.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-ethyl-1-methyl-N-[(3-methylphenyl)methyl]indole-2-carboxamide

InChI

InChI=1S/C26H25ClN2O/c1-4-18-8-13-23-22(15-18)24(20-9-11-21(27)12-10-20)25(29(23)3)26(30)28-16-19-7-5-6-17(2)14-19/h5-15H,4,16H2,1-3H3,(H,28,30)

InChI Key

MPESCSSNYFSDGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC(=C4)C)C

Origin of Product

United States

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